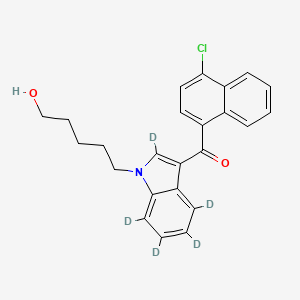

(4-chloronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chloronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone is a useful research compound. Its molecular formula is C24H22ClNO2 and its molecular weight is 396.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-chloronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone , also known as JWH 398 N-(5-hydroxypentyl) metabolite-d5, is a synthetic cannabinoid that exhibits significant biological activity through its interaction with cannabinoid receptors. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C24H22ClD5NO2

- Molecular Weight : 396.9 g/mol

- CAS Number : 2748469-33-0

- Structure : The compound features a chloronaphthalene moiety and an indole derivative with a hydroxypentyl chain.

JWH 398 primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. The binding affinities for these receptors are reported as:

- CB1 Ki : 2.3 nM

- CB2 Ki : 2.8 nM

These values indicate a high affinity for both receptor types, suggesting that the compound may modulate various physiological processes mediated by cannabinoids .

Pharmacological Effects

Research indicates that compounds similar to JWH 398 can influence numerous biological systems:

- Analgesic Effects : Studies have shown that synthetic cannabinoids can reduce pain responses in models of neuropathic pain .

- Anti-inflammatory Activity : JWH 398 may exhibit anti-inflammatory properties by modulating immune responses through cannabinoid receptor activation .

- Neuroprotective Effects : The compound's interaction with the endocannabinoid system suggests potential neuroprotective effects, particularly in conditions like cerebral ischemia .

Interaction Studies

Interaction studies utilizing techniques such as radiolabeled ligand binding assays have demonstrated the compound's ability to bind effectively to cannabinoid receptors. These studies are crucial for understanding how JWH 398 exerts its biological effects within various cellular contexts .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| JWH-018 | Indole structure | Cannabinoid receptor agonist |

| JWH-210 | Hydroxypentyl chain | Analgesic and anti-inflammatory |

| AM-2201 | Fluorinated indole | Potent CB1 agonist with neuroprotective properties |

This table illustrates how JWH 398 shares structural similarities with other synthetic cannabinoids while exhibiting unique biological activities due to its specific molecular configuration .

Case Studies and Research Findings

Recent studies have focused on the safety and efficacy of synthetic cannabinoids in clinical settings. For instance:

- Cell Viability Studies : In vitro studies evaluating the cytotoxicity of JWH compounds on various cell lines reported cell viability above 90%, indicating a favorable safety profile for therapeutic applications .

- Behavioral Studies : Animal models have shown that JWH 398 can significantly reduce behavioral responses associated with pain, highlighting its potential use in pain management therapies .

Properties

Molecular Formula |

C24H22ClNO2 |

|---|---|

Molecular Weight |

396.9 g/mol |

IUPAC Name |

(4-chloronaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone |

InChI |

InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2/i4D,5D,10D,11D,16D |

InChI Key |

CYMQEAJNLISWKK-CGSQFYLRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)Cl)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.